This compound falls under the category of amino acids and peptide derivatives, specifically those that contain ethoxycarbonyl and phenylpropyl substituents. It is used primarily in pharmaceutical chemistry and organic synthesis.
The synthesis of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine can be achieved through multiple methods, with one prominent approach being the Michael addition reaction. This involves the reaction of D-alanine benzyl ester with ethyl-4-oxo-4-phenyl-2-butenoate, leading to the formation of the desired compound with regioselectivity and diastereoselectivity .
A typical synthesis might involve:
The molecular structure of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine features:
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine participates in several chemical reactions:
For hydrogenation reactions, conditions typically include:
The mechanism of action for N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine primarily revolves around its role as a substrate in enzymatic reactions or as an intermediate in peptide synthesis:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁NO₄ |
Molecular Weight | 279.34 g/mol |
Melting Point | 150°C |
Solubility | Soluble in methanol |
Specific Rotation | +28° to +31° (C=1, Methanol) |
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine has several scientific applications:
Diastereoselective reductive amination stands as a cornerstone method for constructing the chiral center of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine (ECPPA). This approach typically involves the condensation of ethyl (S)-2-oxo-4-phenylbutanoate with D-alanine or its derivatives, followed by stereoselective reduction. The critical advancement lies in the implementation of chiral organocatalysts to control facial selectivity during imine formation and reduction. Notably, thiourea derivatives (e.g., N,N'-diphenylthiourea) and urea-based catalysts (0.1–5 mol%) significantly enhance diastereoselectivity by forming hydrogen-bonding networks with intermediate Schiff bases, achieving diastereomeric excess (de) >98% and yields exceeding 95% [3].
Table 1: Catalysts for Diastereoselective Reductive Amination
Catalyst Type | Specific Example | Diastereomeric Excess (de) | Yield (%) |
---|---|---|---|
Thiourea derivative | N,N'-Diphenylthiourea | >98% | 96% |
Urea derivative | N-Phenylurea | 95% | 92% |
Thiourea/urea hybrid | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | 97% | 94% |
The reaction proceeds optimally in alcoholic solvents (isopropanol, tert-amyl alcohol) with mild bases (triethylamine) at ambient temperature. Post-reduction, catalytic hydrogenation (Pd/C, H₂) cleaves protecting groups (e.g., benzyl esters), directly furnishing ECPPA with minimal epimerization [10]. This methodology’s robustness is demonstrated in industrial-scale synthesis, where solvent choice (isopropyl alcohol) suppresses byproducts like ethyl ester exchange impurities [3] [10].
Enantioselective hydrogenation of dehydroalanine precursors offers a streamlined route to ECPPA. Key substrates include N-acyl dehydroalanine derivatives or enol esters, where asymmetric hydrogenation installs the β-stereocenter. Heterogeneous palladium systems (Pd/C, Pd(OH)₂) modified with chiral inhibitors (e.g., cinchonidine or N,N'-diphenylthiourea) achieve enantiomeric excess (ee) >99% under mild conditions (0.3 MPa H₂, 25–50°C) [2] [10]. The thiourea additives (0.1–5 mol% relative to Pd) selectively poison non-selective catalytic sites, enhancing enantioselectivity without compromising reaction kinetics [10].
Table 2: Hydrogenation Conditions and Outcomes
Catalyst System | Solvent | Additive | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Pd/C (10 wt%) + N,N'-diphenylthiourea | Isopropanol | HCl (in dioxane) | >99% | 6–8 |
Pd(OH)₂/C | tert-Butanol | Trifluoroacetic acid | 97% | 12 |
Pd/Al₂O₃ | Isoamyl alcohol | p-Toluenesulfonic acid | 95% | 10 |
Acidic co-catalysts (HCl, trifluoroacetic acid) in protic solvents (isopropanol, tert-butanol) are critical for preventing substrate epimerization and accelerating deprotection. The hydrogenation simultaneously reduces imine bonds and removes benzyl groups, exemplified by the conversion of N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester to ECPPA in 96% yield [10]. Kinetic studies confirm that polar solvents like isopropanol facilitate proton transfer, suppressing racemization [3].
Kinetic resolution serves as a complementary approach for accessing enantiopure ECPPA, particularly for racemic mixtures generated during non-stereoselective syntheses. Hydrolase enzymes (lipases, esterases) exhibit high selectivity for L-enantiomers of ester precursors, enabling isolation of the desired D-configured product. For instance, Candida antarctica lipase B (CAL-B) resolves racemic ethyl N-(1-ethoxycarbonyl-3-phenylpropyl)alaninate via hydrolysis, enriching the D-ester with ee >90% [4].
Chiral auxiliaries further enhance stereocontrol. Evans’ oxazolidinones or Oppolzer’s sultams attached to alanine facilitate diastereoselective alkylation of ethyl 2-oxo-4-phenylbutanoate. Subsequent auxiliary cleavage (LiOH/H₂O₂) yields ECPPA with de >95%. The resolution efficiency is quantified by the selectivity factor (s = ln[(1−c)(1−ee)] / ln[(1−c)(1+ee)]), where s >20 indicates practical utility [3] [9]. Urea derivatives (e.g., N-methylurea) can act as organocatalysts in dynamic kinetic resolution, racemizing the unreactive enantiomer in situ while the desired isomer reacts, pushing yields beyond 50% [3].
N-Carboxyanhydrides (NCAs) enable stereoretentive synthesis of ECPPA by leveraging the ring-opening of activated cyclic intermediates. The synthesis commences with the preparation of ethyl (S)-2-(4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate, an alanine-derived NCA, from D-alanine and ethyl (S)-2-oxo-4-phenylbutanoate using phosgene or triphosgene. This crystalline solid ([α]₂₀ᴅ = +34° to +38° in CHCl₃) is stable under refrigeration (0–10°C) but highly reactive toward nucleophiles when heated [6].
Table 3: NCA-Mediated Synthesis Parameters
NCA Precursor | Ring-Opening Agent | Temperature (°C) | ee Retention (%) |
---|---|---|---|
Ethyl (S)-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate | H₂O (acidic) | 25 | >99% |
Ethyl (S)-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate | NaOH/EtOH | 0 | 98% |
Controlled hydrolysis under acidic aqueous conditions (pH 3–4) or alkaline ethanol selectively opens the NCA ring without racemization, directly affording ECPPA in >98% purity [6]. This method circumvents heavy-metal catalysts and high-pressure equipment, making it advantageous for pharmaceutical production. The optical activity of the product ([α]₂₀ᴅ = +28°, c = 1 in methanol) matches literature values for enantiopure material [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1